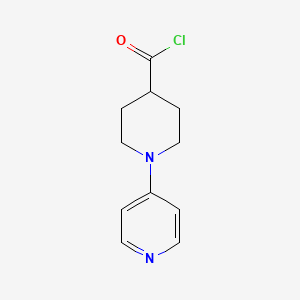
2-Bromo-4-ethenyl-1-methylbenzene
Descripción general
Descripción
2-Bromo-4-ethenyl-1-methylbenzene is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermochemical Properties
Thermochemistry of Halogen-Substituted Methylbenzenes
The thermochemical properties of halogen-substituted methylbenzenes, including compounds similar to 2-Bromo-4-ethenyl-1-methylbenzene, have been studied extensively. These investigations have covered vapor pressures, vaporization, fusion, and sublimation enthalpies, employing transpiration methods to ensure accurate and internally consistent measurements. Quantum-chemical methods were utilized to calculate gas-phase enthalpies of formation for these compounds, providing essential data for understanding their thermochemical behavior. This research aids in the development of simple group-additivity procedures for estimating vaporization enthalpies and both gas-phase and liquid-phase enthalpies of formation of halogen-substituted methylbenzenes (Verevkin et al., 2015).
Organic Synthesis Applications
Selective Radical Cyclisation
The controlled-potential reduction of bromo-substituted ethers, closely related to this compound, has been shown to lead to high yields of tetrahydrofuran derivatives. This process, catalyzed by electrogenerated nickel(I) tetramethylcyclam, demonstrates the utility of bromo-substituted compounds in facilitating selective radical cyclisation reactions, a valuable method in organic synthesis for constructing complex cyclic structures (Esteves, Ferreira, & Medeiros, 2007).
Synthesis of Benzophenone Derivatives
2-Bromo-4,5,2′,4′,6′-Pentamethoxyl benzophenone, a derivative closely related to the compound of interest, highlights the role of bromo-substituted molecules as intermediates in synthesizing key compounds. The methodology involves a two-step process starting from trimethoxybenzene, showcasing the strategic use of bromo-substituted compounds in complex organic syntheses (Jin, 2011).
Chemical Reactivity and Mechanistic Insights
Methylbenzene Hydrocarbon Pool in Methanol-to-Olefins Conversion
Research into the methanol-to-olefins (MTO) reaction over zeolite H-ZSM-5 has revealed the formation and reactivity of a methylbenzenes hydrocarbon pool, which includes derivatives similar to this compound. This work provides valuable mechanistic insights into the conversion processes, showing how different methylbenzenes contribute to the formation of key industrial chemicals like ethene and propene. The study emphasizes the role of bromo-substituted compounds in understanding catalytic processes and enhancing selectivity towards desired products (Wang et al., 2015).
Propiedades
IUPAC Name |
2-bromo-4-ethenyl-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMTVCPQOZZZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3108624.png)
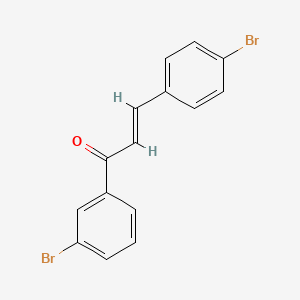
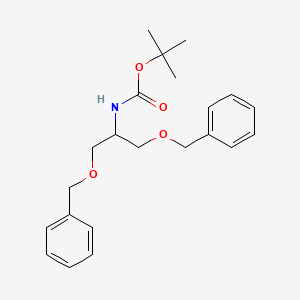
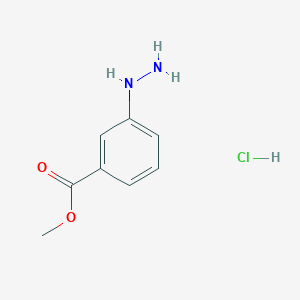
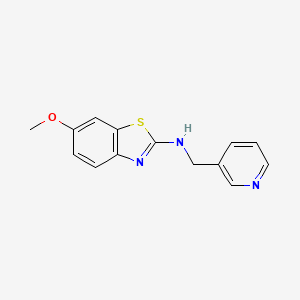
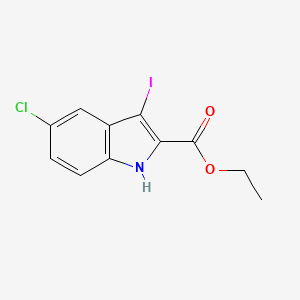
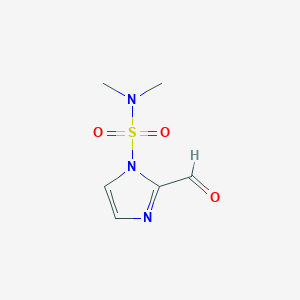
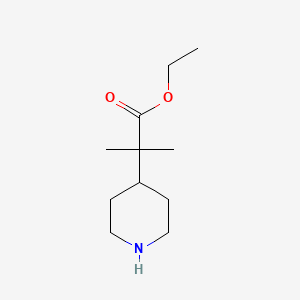

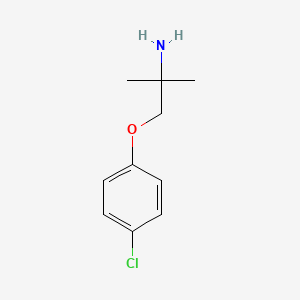
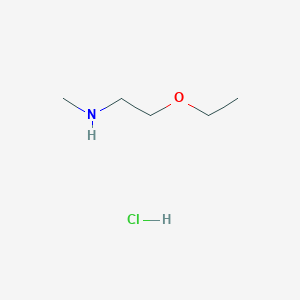
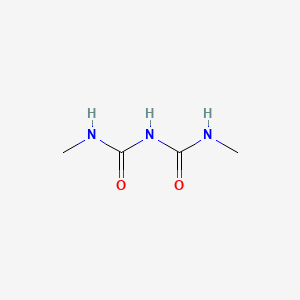
![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
